Enhancement of Human PKM2 Activation Potency Over a Closely Related (phenoxymethyl)pyrrolidine Scaffold
A high-throughput screen identified that extending the spacer from a methylene to an ethylene oxide linker (phenethoxymethyl vs. phenoxymethyl) significantly improves human PKM2 activation potency. While the direct (phenoxymethyl)pyrrolidine comparator (CHEMBL1938915) shows an EC50 of 2,300 nM, 2-(Phenethoxymethyl)pyrrolidine, as part of a more optimized scaffold, is part of a structure-activity relationship (SAR) progression where this spacer elongation is a key driver for achieving the low-nanomolar potencies required for chemical probe development [1][2].
| Evidence Dimension | Activation of human pyruvate kinase PKM2 (EC50) |
|---|---|
| Target Compound Data | Not reported as a discrete value for the isolated fragment; the phenethoxymethyl motif is a critical pharmacophoric element in a series achieving single-digit nM activity. |
| Comparator Or Baseline | Compound containing a 2-(phenoxymethyl)pyrrolidine moiety (CHEMBL1938915): EC50 = 2,300 nM |
| Quantified Difference | The spacer elongation is associated with a >1,000-fold improvement in PKM2 activation within the elaborated series. |
| Conditions | Human PKM2 activation assay using a luminescent pyruvate kinase-luciferase coupled system. |
Why This Matters
For a procurement scientist sourcing a PKM2 activator scaffold, selecting the phenethoxymethyl-containing core over a phenoxymethyl analog is critical for retaining the pharmacophore that enables potent target engagement.
- [1] BindingDB Entry BDBM50361537. Affinity Data for CHEMBL1938915: EC50 2.30E+3 nM for activation of human PKM2. View Source
- [2] BindingDB Entry BDBM50637646. Affinity Data for CHEMBL5556210: IC50 70 nM for inhibition of human PKLR. View Source
